
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with trifluoromethyl groups, often involves multicomponent reactions . For instance, a reaction of vinyl azide, aldehyde, and tosylhydrazine can yield 3,4,5-trisubstituted 1H-pyrazoles .Molecular Structure Analysis
The structure of the related compound, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives, including those containing trifluoromethyl groups, can participate in a variety of chemical reactions. For example, a multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine can yield 3,4,5-trisubstituted 1H-pyrazoles .Physical And Chemical Properties Analysis
The related compound, 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, is a solid at ambient temperature . It has a molecular weight of 274.63 .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied for its structural and spectral properties. A combination of experimental and theoretical approaches, including density functional theory (DFT), has been used to characterize similar pyrazole derivatives. These studies provide insights into the molecular structure, vibrational spectra, and electronic properties of such compounds (Viveka et al., 2016).
Crystallographic Studies
Crystal structure analysis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives has revealed complex molecular packing and hydrogen bonding interactions. These studies are crucial in understanding the material's solid-state properties and potential applications in material science (Ghosh et al., 2019).
Nonlinear Optical Materials
The synthesis and characterization of phenylpyrazole carboxylates, closely related to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, have shown potential as nonlinear optical (NLO) materials. Studies on their optical nonlinearity suggest their use in optical limiting applications (Chandrakantha et al., 2013).
Pharmaceutical Applications
Some derivatives of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have shown antibacterial activity. The presence of specific functional groups, such as a nitro group, can enhance their antibacterial potency, suggesting their potential in developing new antibacterial agents (Hacialioğlu et al., 2019).
Synthesis of Condensed Pyrazoles
Derivatives of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. These reactions are significant for creating novel compounds with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).
Synthesis of Antifungal Agents
Novel 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and demonstrated significant antifungal activity. Such studies contribute to the development of new antifungal agents in pharmaceutical research (Sanjeeva et al., 2022).
Solvent Influence in Reactions
Research on 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and related compounds has shown that solvents can significantly influence the route and outcome of chemical reactions. Such studies are important for optimizing synthetic pathways in organic chemistry (Usachev et al., 2009).
Potential in Material Synthesis
The compound and its derivatives have been explored for synthesizing various pyrazole-based materials. These materials could have applications in areas such as optoelectronics and material chemistry due to their unique structural and electronic properties (Palka et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and related compounds could involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities .
Eigenschaften
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJBTIFNUUWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350959 | |
| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
98534-81-7 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98534-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)
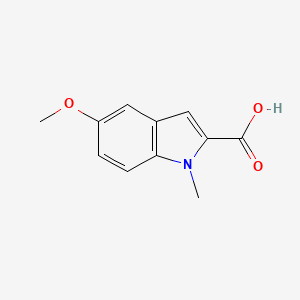
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)

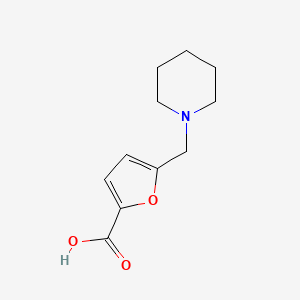
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)
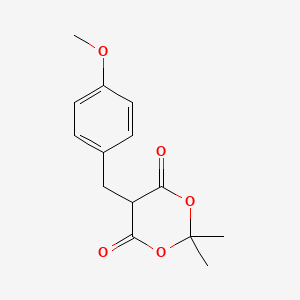
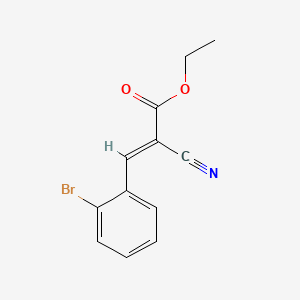
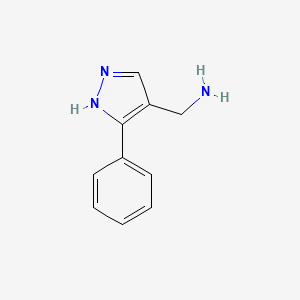
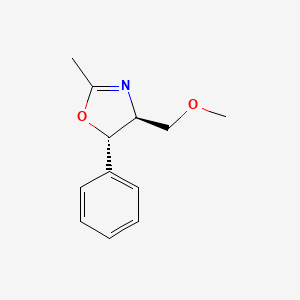
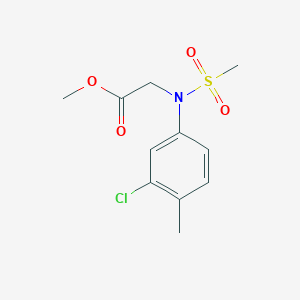

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)